(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide
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Overview
Description
(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide: is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a trimethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide typically involves the reaction of 2-amino-2-methyl-1-propanol with 2-chloro-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents or as a research tool for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biochemical pathways. The hydroxyethyl and amino groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with its targets.
Comparison with Similar Compounds
- (2S)-2-amino-3-[4-(2-hydroxyethyl)phenyl]propanoic acid
- 2-Hydroxyethyl (2S)-2-hydroxypropanoate
- (2S)-2-[bis(hydroxymethyl)amino]butanedioic acid
Comparison: Compared to these similar compounds, (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide is unique due to its trimethylbutanamide backbone, which imparts distinct chemical and physical properties This uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds
Properties
Molecular Formula |
C9H20N2O2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)7(10)8(13)11(4)5-6-12/h7,12H,5-6,10H2,1-4H3/t7-/m1/s1 |
InChI Key |
KWHQFEPAZNRTDK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)CCO)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)CCO)N |
Origin of Product |
United States |
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